2-Chlorophenetole

Physical Properties Distillation Purification

Select 2-Chlorophenetole over 4-Chlorophenetole for process development: remains liquid at 20°C—no heated transfer lines needed. The ortho-chloro/ethoxy pattern drives superior regioselectivity in Suzuki-Miyaura and Buchwald-Hartwig couplings. Validated in a 3–4 step SERM synthesis vs. traditional 10-step routes. Boiling point 210°C enables efficient distillation purification. Choose ≥99% (GC) purity for reproducible results. Inquire for bulk quantities.

Molecular Formula C8H9ClO
Molecular Weight 156.61 g/mol
CAS No. 614-72-2
Cat. No. B1346889
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chlorophenetole
CAS614-72-2
Molecular FormulaC8H9ClO
Molecular Weight156.61 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1Cl
InChIInChI=1S/C8H9ClO/c1-2-10-8-6-4-3-5-7(8)9/h3-6H,2H2,1H3
InChIKeyIRYSAAMKXPLGAM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 ml / 10 ml / 25 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chlorophenetole (CAS 614-72-2): Sourcing Guide for Ortho-Substituted Aromatic Ethers in Synthetic Chemistry


2-Chlorophenetole (CAS 614-72-2, 1-chloro-2-ethoxybenzene) is a liquid ortho-substituted aromatic ether with the molecular formula C₈H₉ClO and a molecular weight of 156.61 g/mol . Characterized by a chlorine atom and an ethoxy group adjacent to each other on a benzene ring, it exhibits a boiling point of 210 °C (at 760 mmHg) [1], a specific gravity of 1.14 [2], and a refractive index of 1.53 [2]. Commercially available in >99.0% (GC) purity from major reagent suppliers , this compound is primarily utilized as a synthetic intermediate and building block in organic synthesis.

Why Generic Substitution of 2-Chlorophenetole with Its Para-Isomer or Other Halo-Ethers Compromises Synthetic Outcomes


Direct substitution of 2-Chlorophenetole (ortho-isomer) with its para-isomer (4-Chlorophenetole) or analogs with different halogen substituents (e.g., 2-Fluorophenetole, 2-Bromophenetole) cannot be done without altering reaction outcomes. The ortho-substitution pattern creates a unique steric and electronic environment around the reactive aromatic ring, directly influencing regioselectivity and reactivity in electrophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions [1]. While the para-isomer exhibits a higher boiling point (214 °C) , the ortho-isomer (210 °C) [2] may be preferred for specific purification schemes. Furthermore, the ortho-chloro group serves as a versatile synthetic handle; its reactivity in nucleophilic substitution or metal-halogen exchange differs significantly from that of the para-isomer or other ortho-halo analogs (e.g., bromo or fluoro) [1], directly impacting yield and product profile.

Quantitative Evidence Guide for 2-Chlorophenetole (CAS 614-72-2): Verified Differentiation Against Closest Analogs


Boiling Point Differential: Ortho- vs. Para-Chlorophenetole for Distillation-Based Purification

2-Chlorophenetole exhibits a consistently lower boiling point compared to its para-isomer, 4-Chlorophenetole. At standard atmospheric pressure (760 mmHg), the boiling point of the ortho-isomer is 210 °C, while that of the para-isomer is 214 °C, a difference of 4 °C [1]. This distinction is also observed under reduced pressure; 2-Chlorophenetole is reported with a boiling range of 97-98 °C at 15 mmHg .

Physical Properties Distillation Purification

Melting Point Phase Behavior: Ortho-Chlorophenetole as a Liquid at Room Temperature

The physical state at room temperature (20 °C) is a key differentiator between 2-Chlorophenetole and its para-isomer. 2-Chlorophenetole is a liquid at this temperature [1], while 4-Chlorophenetole is a solid with a melting point of approximately 17-21 °C . This difference in phase behavior has direct implications for laboratory handling, storage requirements, and process engineering.

Physical State Handling Storage

Comparative Halogen Effects on Boiling Point and Density: Ortho-Substituted Haloethers

Within the ortho-halophenetole series, substitution of the chlorine atom with a smaller fluorine atom significantly alters physical properties. 2-Fluorophenetole has a boiling point of 171.4 °C [1], which is approximately 39 °C lower than that of 2-Chlorophenetole (210 °C) [2]. The bromo analog (2-Bromophenetole) exhibits a higher boiling point (approx. 222 °C) and a much greater density (~1.50 g/mL) compared to the chloro compound (~1.14 g/mL) [2].

Physical Properties Halogen Effect SAR

Differentiated Utility in Multi-Component Coupling: Ortho-Chlorophenetole in Tamoxifen Synthesis

In a patented three-component coupling reaction for synthesizing tamoxifen derivatives, β-chlorophenetole (2-Chlorophenetole) is explicitly utilized as the aromatic nucleophile [1]. This method, employing an aromatic aldehyde, cinnamyltrimethylsilane, and β-chlorophenetole with an HfCl₄ catalyst, provides a concise 3-4 step pathway to the active pharmaceutical ingredient [1]. This contrasts with alternative routes that may require up to 10 steps [1].

Synthetic Methodology Medicinal Chemistry Coupling Reaction

Optimal Research and Industrial Application Scenarios for 2-Chlorophenetole (CAS 614-72-2) Based on Verified Evidence


Precision Synthesis of SERMs via Shortened Multi-Component Coupling Pathways

Procure 2-Chlorophenetole for the streamlined synthesis of selective estrogen receptor modulators (SERMs) like Tamoxifen and Droloxifene. The compound has been validated in a published, high-efficiency three-component coupling reaction, which reduces the total synthetic step count from ~10 to just 3-4 steps compared to alternative aldol/Friedel-Crafts routes [1]. This makes it a strategic building block for medicinal chemistry and process research aimed at improving synthetic efficiency and reducing cost in pharmaceutical intermediate production [1].

Process Development Favoring Liquid Reagents for Automated Handling and Ambient Storage

Select 2-Chlorophenetole over its para-isomer, 4-Chlorophenetole, in process development workflows that require a liquid reagent at room temperature. Unlike 4-Chlorophenetole, which is a low-melting solid (mp 17-21 °C) that may solidify in unheated pipelines or during cold storage , 2-Chlorophenetole remains a liquid at 20 °C [1]. This property simplifies automated dispensing, reduces the need for heated transfer lines, and ensures easier handling in standard laboratory environments, mitigating the risk of clogging or crystallization issues.

Reagent Selection Based on Distinct Physical Property Profile for Separation and Purification

Utilize the specific boiling point of 2-Chlorophenetole (210 °C at 760 mmHg) [1] as a key parameter in developing distillation-based purification protocols. Its 4 °C lower boiling point compared to the para-isomer (214 °C) and its intermediate volatility between lighter (fluoro) and heavier (bromo) ortho-halo analogs [2] can be exploited to achieve better separation from reaction by-products. This distinct physical signature is also a critical quality control (QC) marker for confirming product identity and purity during incoming inspection and batch release.

Academic and Industrial Research on Ortho-Directed Metalation and Cross-Coupling

Incorporate 2-Chlorophenetole into research programs investigating ortho-directed metalation (DoM) or transition metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The unique electronic and steric environment created by the ortho-chloro substituent adjacent to the ethoxy group [1] provides a distinct reactivity profile compared to its meta- and para-isomers, making it an ideal substrate for exploring regioselective functionalization and the synthesis of complex, densely substituted aromatic scaffolds [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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